1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone
Description
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone |
InChI |
InChI=1S/C15H15N3O/c1-9(19)18-7-10-4-11(8-18)13-6-15-14(5-12(10)13)16-2-3-17-15/h2-3,5-6,10-11H,4,7-8H2,1H3 |
InChI Key |
YMNGQMBVFORKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C3=CC4=NC=CN=C4C=C23 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Key starting materials:
- 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (a nitro-substituted precursor)
- Reducing agents (e.g., hydrogen gas under pressure)
- Glyoxal solution (for cyclization)
- Sodium carbonate and methanol (for base-mediated transformations)
- L-(+)-tartaric acid and maltodextrin (for salt formation and purification)
Stepwise Preparation Process
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Reduction of Nitro Intermediate | The nitro compound 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone is reduced using hydrogen gas and a catalyst in a solvent at 20–50°C to yield the diamino intermediate 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone. | Hydrogenation, 20–50°C | Diamino intermediate formation |
| 2. Cyclization with Glyoxal | The diamino intermediate is reacted with glyoxal in the presence of a catalyst and solvent to form a triazatetracyclic intermediate. | Aqueous glyoxal, catalyst, solvent | Formation of 1-(5,8,14-triazatetracyclo[10.3.1.0^2,11.0^4,9]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone |
| 3. Base Treatment | Sodium carbonate solution and methanol are used to convert the triazatetracyclic intermediate into crude 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine. | Sodium carbonate, methanol | Crude pyrazino-benzazepine formation |
| 4. Purification | Acid-base treatment and solvent extraction remove impurities, including nitrosamines, yielding purified pyrazino-benzazepine. | Acid-base treatment, solvent extraction | Purified compound |
| 5. Salt Formation and Final Purification | The purified compound is reacted with L-(+)-tartaric acid, maltodextrin, methanol, and water to form a stable salt premix. | Salt formation conditions | Stable premix free of nitrosamine impurities |
This sequence is adapted from a patented process detailing the preparation of related pyrazino-benzazepine derivatives, which share core structural features with the target compound.
Isolation and Purification Techniques
- Cooling and filtration of reaction mixtures to separate solids and liquids
- Distillation to remove solvents such as methanol and methylene chloride
- Liquid-liquid extraction using methylene chloride and sodium chloride solution
- Activated carbon treatment to adsorb colored impurities
- Co-distillation with tertiary butyl methyl ether to obtain semi-dried products
- Final isolation by adding tertiary butyl methyl ether and filtration to yield crude product
These purification steps ensure high purity and removal of potentially hazardous impurities such as N-nitroso-varenicline analogues.
Analytical Characterization Supporting Preparation
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are employed to monitor reaction progress and purity.
- Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) confirms molecular identity and detects trace impurities.
- The final product is characterized by molecular weight (253.30 g/mol), molecular formula (C15H15N3O), and spectroscopic data consistent with the expected structure.
Summary Table of Preparation Steps
| Stage | Reaction | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| I | Nitro reduction | Hydrogen gas, catalyst, 20–50°C | Diamino intermediate | Key reduction step |
| II | Cyclization | Glyoxal, catalyst, solvent | Triazatetracyclic intermediate | Ring closure |
| III | Base treatment | Na2CO3, methanol | Crude pyrazino-benzazepine | Precursor to final compound |
| IV | Purification | Acid-base treatment, solvent extraction | Purified pyrazino-benzazepine | Removes impurities |
| V | Salt formation | L-(+)-tartaric acid, maltodextrin, methanol, water | Stable salt premix | Enhances stability, purity |
Research Findings and Considerations
- The preparation methods emphasize the elimination of nitrosamine impurities, which are critical for pharmaceutical safety.
- The multi-step synthetic approach allows for structural complexity and functional group tolerance.
- Use of mild hydrogenation conditions and careful solvent management improves yield and purity.
- Salt formation with tartaric acid and maltodextrin enhances solubility and stability, beneficial for downstream applications.
Chemical Reactions Analysis
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .
Scientific Research Applications
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with nicotinic acetylcholine receptors, contributing to the understanding of receptor-ligand interactions.
Medicine: As a metabolite of varenicline, it is relevant in pharmacokinetic studies to understand the metabolism and excretion of smoking cessation drugs.
Industry: It is used in the production of pharmaceuticals, particularly in the synthesis of varenicline and its derivatives.
Mechanism of Action
The mechanism of action of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone is closely related to its parent compound, varenicline. Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine in the brain . By binding to these receptors, the compound reduces the rewarding effects of nicotine, aiding in smoking cessation . The specific molecular targets and pathways include the mesolimbic dopamine system, which is associated with reinforcement and reward mechanisms .
Comparison with Similar Compounds
N-Formyl Varenicline
- Structure : Features a formyl group (-CHO) instead of the acetyl group (-COCH₃) at the 8-position.
- Molecular Formula : C₁₄H₁₃N₃O .
- Classified as a degradation impurity, unlike N-acetyl varenicline, which is a process-related impurity.
- Synthesis : Generated via formylation of varenicline under oxidative conditions .
Trifluoroacetylated Analog
Varenicline Dihydrochloride
- Structure : Parent compound varenicline in salt form.
- Molecular Formula : C₁₃H₁₃N₃·2HCl .
- Key Differences :
Ethanone-Containing Heterocycles with Divergent Cores
1-(5,6,7,8-Tetrahydro-3,5,5,8,8-Pentamethyl-2-Naphthalenyl)ethanone
1-(1,2,3,4-Tetrahydro-4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-5-Pyrimidinyl)ethanone
- Structure : Pyrimidine-thione core with hydroxyphenyl and methyl groups.
- Molecular Formula : C₁₃H₁₄N₂O₂S .
Structural and Functional Analysis
Molecular Properties Comparison
*Estimated using ChemDraw.
Biological Activity
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] benzazepin-8-yl)ethanone, also known as N-Acetyl Varenicline (CAS Number: 1213781-59-9), is a compound related to Varenicline, which is primarily used for smoking cessation. This compound exhibits significant biological activity that has been the subject of various studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O |
| Molecular Weight | 253.3 g/mol |
| Purity | ≥95% |
| Solubility | Slightly soluble in chloroform and methanol |
| Appearance | Light orange to orange solid |
| Storage Conditions | -20°C in an inert atmosphere |
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] benzazepin-8-yl)ethanone acts as a partial agonist at the nicotinic α4β2 acetylcholine receptor. This mechanism is similar to that of its parent compound Varenicline, which helps in reducing cravings and withdrawal symptoms associated with nicotine addiction .
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. For instance:
- Study on Thyroid Cancer : A series of compounds related to pyrazino[2,3-h] benzazepine exhibited interesting antitumoral activity against human thyroid cancer cell lines (FTC-133 and 8305C). These compounds promoted apoptotic pathways and DNA fragmentation in cancer cells .
- Preliminary Findings : In preliminary studies on cancer cell lines such as MCF-7 (breast cancer), various derivatives showed significant antiproliferative effects. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance biological efficacy against these cancer types .
Case Studies and Research Findings
- Varenicline Metabolite Studies : Research has shown that metabolites like N-Acetyl Varenicline retain some pharmacological properties of the parent compound. This includes effects on nicotine self-administration and potential implications for treating nicotine dependence .
- Antiproliferative Effects : In vitro studies have demonstrated that structural variations in benzazepine derivatives can lead to significant differences in their anticancer activity. For example, certain modifications resulted in IC50 values as low as 0.67 µM against MCF-7 cells, indicating strong antiproliferative properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reagents for preparing 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone?
- Methodological Answer : The compound can be synthesized via condensation reactions using acetohydrazide derivatives and aromatic aldehydes under reflux conditions in ethanol with catalytic acetic acid. For example, heating acetohydrazide (1 mmol) with substituted benzaldehydes in absolute ethanol and acetic acid for 6 hours yields intermediates, followed by cyclization under controlled conditions . Carbonyldiimidazole (CDI) is also critical for activating carboxylic acid intermediates in multi-step syntheses, enabling efficient formation of fused heterocyclic cores .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential. For instance, ¹H NMR can confirm methylene bridge protons (δ 2.62 ppm for N-CH₃) and aromatic protons (δ 6.90–8.20 ppm), while IR identifies carbonyl (C=O, ~1721 cm⁻¹) and C=N (~1633 cm⁻¹) stretches . Mass spectrometry (EI-MS) further verifies molecular weight (e.g., m/z 803 for a related analog) .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Recrystallization from solvent mixtures (e.g., dimethylformamide/i-propanol) effectively removes impurities after reflux reactions . For hygroscopic intermediates, column chromatography with silica gel and ethyl acetate/hexane gradients is advised .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use anhydrous solvents under inert gas (N₂/Ar) to prevent moisture-sensitive reactions . Follow NIST guidelines for handling toxic intermediates, including proper ventilation and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of benzyl chloride for alkylation) and solvent choice (anhydrous dioxane vs. THF) to minimize side reactions . Kinetic studies using TLC monitoring (24–48 h) ensure complete conversion of intermediates .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Combine 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals. For example, HSQC can differentiate sp² and sp³ carbons in complex fused-ring systems . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What strategies are effective for designing analogs with modified bioactivity?
- Methodological Answer : Introduce substituents at the pyrazine or benzazepine rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, substituting the ethanone group with fluorinated aryl groups enhances metabolic stability .
Q. How to investigate the mechanistic pathway of ring-forming reactions?
- Methodological Answer : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in cyclization reactions . Computational modeling (DFT) can predict transition states and regioselectivity in heterocyclic ring closure .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
